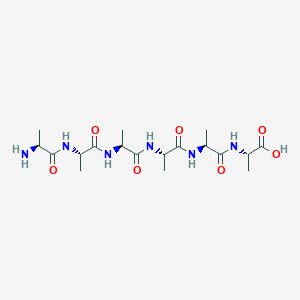

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Ala-Ala-Ala-Ala-Ala-Ala-OH, also known as hexaalanine, is a peptide composed of six alanine residues linked together. Alanine is a nonpolar, aliphatic amino acid that plays a crucial role in protein structure and function. Hexaalanine is often used in scientific research to study peptide behavior, protein folding, and interactions due to its simplicity and repetitive structure.

Applications De Recherche Scientifique

Hexaalanine has several applications in scientific research:

Protein Folding Studies: Used as a model peptide to study the principles of protein folding and stability.

Peptide-Protein Interactions: Investigating how peptides interact with proteins, which is crucial for understanding biological processes and drug design.

Biomaterials: Serving as a building block for designing novel biomaterials with specific properties.

Drug Delivery: Exploring its potential as a carrier for drug delivery systems due to its biocompatibility and simplicity.

Mécanisme D'action

Target of Action

H-Ala-Ala-Ala-Ala-Ala-Ala-OH, a nonpolar hexapeptide, is primarily absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Mode of Action

The peptide interacts with its targets, the Caco-2 cells, through a process similar to proton/amino acid symport . This interaction leads to cytoplasmic acidification, which is a significant change in the cellular environment .

Pharmacokinetics

It’s known that the compound is absorbed by caco-2 cells , indicating its bioavailability in the human body.

Result of Action

The primary result of the action of this compound is the acidification of the cytoplasm of Caco-2 cells . This change in the cellular environment can have various downstream effects, potentially influencing cellular functions and signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexaalanine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Attachment of the first amino acid: The first alanine residue is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

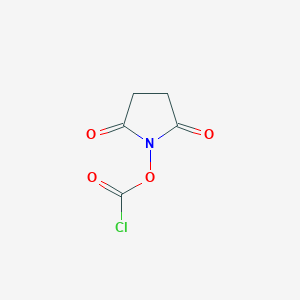

Coupling: The next alanine residue, protected at the amine group, is coupled to the growing chain using a coupling reagent like HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of hexaalanine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Hexaalanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into individual alanine residues using acidic or basic conditions.

Oxidation: Oxidizing agents can modify the side chains of alanine residues, although alanine is relatively resistant to oxidation due to its nonpolar nature.

Substitution: Introducing different functional groups to the peptide chain through nucleophilic substitution reactions.

Common Reagents and Conditions

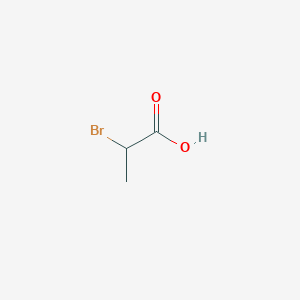

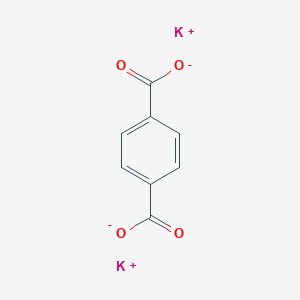

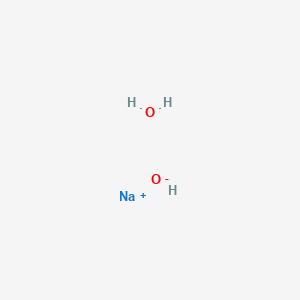

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

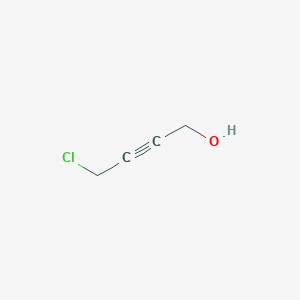

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Hydrolysis: Produces individual alanine residues.

Oxidation: Can result in modified alanine residues with altered side chains.

Substitution: Yields peptides with new functional groups attached to the alanine residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Ala-Ala-Ala-OH: A tripeptide with three alanine residues, used in similar studies but with different structural properties.

H-Ala-Ala-Ala-Ala-OH: A tetrapeptide with four alanine residues, offering a balance between simplicity and complexity.

H-Ala-Ala-Ala-Ala-Ala-OH: A pentapeptide with five alanine residues, providing insights into peptide behavior with an additional residue.

Uniqueness

Hexaalanine’s uniqueness lies in its length and repetitive structure, making it an ideal model for studying peptide behavior and protein folding. Its simplicity allows for controlled experiments, while its length provides sufficient complexity to mimic real protein interactions.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)